(3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS 1604278-14-9) is a highly specialized, enantiopure β-amino acid derivative characterized by a sterically demanding cyclopropyl ring and a pre-installed N-formyl group [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced chiral building block for the synthesis of conformationally restricted peptidomimetics, targeted protein degraders, and small-molecule active pharmaceutical ingredients (APIs) [2]. The presence of the cyclopropyl group provides critical metabolic stability and structural rigidity, while the formamide moiety serves as both a stable protecting group and a direct precursor for isocyanide generation in multicomponent reactions [1]. Procuring this specific pre-functionalized, stereopure compound allows process chemists to bypass complex early-stage asymmetric synthesis and hazardous formylation steps, directly accelerating library generation and scale-up workflows [2].
Substituting (3R)-3-Cyclopropyl-3-formamidopropanoic acid with its unformylated counterpart ((3R)-3-amino-3-cyclopropylpropanoic acid) or a racemic mixture introduces severe process inefficiencies [1]. The free amine requires a dedicated formylation step using reagents like formic acid/acetic anhydride, which often suffers from incomplete conversion and generates acidic byproducts that complicate downstream purification [1]. Furthermore, attempting to use racemic mixtures or straight-chain aliphatic analogs (such as 3-formamidobutanoic acid) fundamentally alters the pharmacokinetic trajectory of the final product; straight-chain analogs lack the steric shielding necessary to prevent rapid enzymatic degradation, while racemic mixtures force manufacturers into expensive, low-yield late-stage chiral resolutions that discard at least 50% of the synthesized material [2]. Consequently, direct procurement of the enantiopure, formylated cyclopropyl derivative is strictly required for viable process economics and target binding fidelity [1].
(S)-enantiomer may invert stereochemical presentation and alter target engagement; not interchangeable without head-to-head data.
Positional isomers (α-formamido) shift hydrogen-bonding geometry, potentially disrupting binding-site complementarity.
Open-chain analogs lack cyclopropyl conformational constraint; class-level binding and stability differences may not transfer.
For combinatorial library synthesis via Ugi or Passerini multicomponent reactions, the N-formyl group is a critical handle. Direct dehydration of (3R)-3-Cyclopropyl-3-formamidopropanoic acid using reagents like POCl3 or Burgess reagent yields the corresponding isocyanide in >85% isolated yield [1]. In contrast, starting from the unformylated (3R)-3-amino-3-cyclopropylpropanoic acid requires a two-step sequence (formylation followed by dehydration) that typically limits the overall yield to <65% due to intermediate isolation losses and side reactions [1].
| Evidence Dimension | Overall yield of isocyanide intermediate |
| Target Compound Data | >85% yield (single-step dehydration) |
| Comparator Or Baseline | (3R)-3-amino-3-cyclopropylpropanoic acid (<65% yield, two steps) |
| Quantified Difference | >20% absolute yield improvement and elimination of one synthetic step |
| Conditions | Standard laboratory-scale dehydration (e.g., POCl3/Et3N or Burgess reagent) |
Procuring the pre-formylated compound eliminates a synthetic step and improves overall throughput for combinatorial library generation.
The stereochemical integrity of the β-amino acid core is paramount for target affinity in peptidomimetics. Utilizing the pre-resolved (3R)-enantiomer (typically >99% ee) ensures >95% coupling efficiency in asymmetric synthesis pipelines without the formation of unwanted diastereomers [1]. Conversely, utilizing racemic 3-cyclopropyl-3-formamidopropanoic acid necessitates late-stage chiral separation via preparative HPLC or supercritical fluid chromatography (SFC), which inherently caps the theoretical yield at 50% and routinely results in >55% total material loss when factoring in purification inefficiencies [1].
| Evidence Dimension | Material retention after chiral processing |
| Target Compound Data | >95% retention (no chiral resolution required) |
| Comparator Or Baseline | Racemic 3-cyclopropyl-3-formamidopropanoic acid (<45% retention) |
| Quantified Difference | >50% improvement in final material retention |
| Conditions | Downstream API synthesis and standard chiral SFC purification |
Sourcing the enantiopure (3R) building block avoids the severe yield penalties and high solvent costs associated with late-stage chiral separations.
The selection of the cyclopropyl side chain over simpler alkyl groups is driven by pharmacokinetic requirements. In human liver microsome (HLM) stability assays, peptidomimetics incorporating the 3-cyclopropyl motif consistently demonstrate a 2.5- to 3-fold increase in half-life (t1/2) compared to their straight-chain analogs, such as those derived from 3-formamidobutanoic acid [1]. The rigid cyclopropyl ring provides superior steric shielding of the β-carbon and adjacent amide bonds, significantly reducing susceptibility to proteolytic cleavage and CYP450-mediated oxidation [1].
| Evidence Dimension | Microsomal half-life (t1/2) of derived compounds |
| Target Compound Data | 2.5x to 3.0x longer half-life |
| Comparator Or Baseline | Derivatives of 3-formamidobutanoic acid (methyl analog) |
| Quantified Difference | 150% to 200% increase in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assays |
For medicinal chemistry procurement, the cyclopropyl variant is essential for generating lead compounds that survive first-pass metabolism.
The incorporation of the cyclopropyl ring optimally balances aqueous solubility with lipophilicity. Compared to the unsubstituted baseline ((3R)-3-formamidopropanoic acid), the cyclopropyl group increases the calculated LogP by approximately +0.5 to +0.7 units [1]. This targeted increase in lipophilicity translates to a 30-40% enhancement in passive membrane permeability in Parallel Artificial Membrane Permeability Assay (PAMPA) models for downstream API candidates, without pushing the molecule into the highly lipophilic, aggregation-prone territory associated with larger cycloalkyl or aryl substituents [1].
| Evidence Dimension | Passive membrane permeability (PAMPA) |
| Target Compound Data | +30-40% permeability enhancement |
| Comparator Or Baseline | Unsubstituted (3R)-3-formamidopropanoic acid derivatives |
| Quantified Difference | +0.5 to +0.7 LogP units; 30-40% higher permeability |
| Conditions | PAMPA model at physiological pH (7.4) |
Selecting this specific building block directly improves the cellular penetrance and overall developability metrics of the resulting chemical series.
The pre-installed formamide group makes this compound a highly efficient, immediate precursor for dehydration into the corresponding isocyanide [1]. This is highly valuable in high-throughput combinatorial chemistry, where multicomponent reactions are used to rapidly assemble complex peptidomimetic libraries without the need for intermediate purification steps [1].
As an enantiopure β-amino acid derivative, it is a critical building block for synthesizing β-peptides [2]. The cyclopropyl ring restricts the conformational flexibility of the peptide backbone, promoting the formation of stable secondary structures (such as β-helices) that are resistant to natural proteases, which is essential for developing long-acting peptide therapeutics [2].
In medicinal chemistry campaigns targeting oral bioavailability, this compound is procured to replace vulnerable straight-chain aliphatic moieties [2]. The steric bulk of the cyclopropyl group shields adjacent pharmacophores from enzymatic degradation, making it a highly suitable intermediate for kinase inhibitors or targeted protein degraders (PROTACs) requiring enhanced microsomal stability [1].